2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one: is a complex organic compound that features both benzoxazole and carbazole moieties. These structures are known for their significant roles in medicinal chemistry and materials science. The compound’s unique structure allows it to exhibit a variety of chemical and biological activities, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with aldehydes or ketones under acidic conditions.
Formation of Carbazole Moiety: Carbazole derivatives are often synthesized via cyclization reactions involving diarylamines.
Thioether Linkage Formation: The thioether linkage between the benzoxazole and carbazole moieties can be formed through nucleophilic substitution reactions involving thiols and halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in both benzoxazole and carbazole moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Share similar structural features and biological activities.
Oxazole Derivatives: Known for their wide range of biological activities.
Quinoline Derivatives: Exhibit similar antimicrobial and anticancer properties.
Uniqueness
2-Benzoxazol-2-ylthio-1-carbazol-9-ylethan-1-one is unique due to its combined benzoxazole and carbazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C21H14N2O2S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-carbazol-9-ylethanone |
InChI |
InChI=1S/C21H14N2O2S/c24-20(13-26-21-22-16-9-3-6-12-19(16)25-21)23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1-12H,13H2 |
InChI Key |
LZMIOHUMAOJMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.